molecular formula C9H18N2O3S B1406515 Tert-butyl 1-imino-1-oxo-1(lambda6)-thiomorpholine-4-carboxylate CAS No. 1609964-38-6

Tert-butyl 1-imino-1-oxo-1(lambda6)-thiomorpholine-4-carboxylate

Cat. No.: B1406515
CAS No.: 1609964-38-6
M. Wt: 234.32 g/mol
InChI Key: YCOLCFXJGBOPGF-UHFFFAOYSA-N
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Description

Tert-butyl 1-imino-1-oxo-1(lambda6)-thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O3S . It is also known by other names such as tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.34 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 248.11946368 g/mol . The topological polar surface area is 78.8 Ų . It has a heavy atom count of 16 . The complexity of the molecule is 380 .

Scientific Research Applications

Antimicrobial Properties

Tert-butyl thiomorpholine carboxylate derivatives have been explored for their antimicrobial properties. A study synthesized new amides of Thiomorpholine carboxylate and evaluated their in vitro antimicrobial activities. These compounds displayed moderate to good antibacterial and antifungal activity, suggesting potential applications in developing antimicrobial agents (Nagavelli et al., 2014).

Role in Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. A study established a high-yield synthetic method for this compound, highlighting its significance in developing novel anticancer therapies (Zhang et al., 2018).

Chemical Transformations and Synthesis

The compound has been used in various chemical transformations and syntheses. For instance, it has been involved in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, indicating its utility in complex organic synthesis processes (Padwa et al., 2003).

Bioactivation Mechanism Study

A study on the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid, a similar compound, revealed insights into its cytotoxicity in isolated rat kidney cells, which could have implications for understanding the biological activities of related thiomorpholine derivatives (Webster & Anders, 1989).

Properties

IUPAC Name

tert-butyl 1-imino-1-oxo-1,4-thiazinane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-4-6-15(10,13)7-5-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLCFXJGBOPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=N)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609964-38-6
Record name tert-butyl 1-imino-1-oxo-1lambda6-thiomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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